4-Bromo-2-fluoro-3-methoxybenzoyl chloride: A Structural and Synthetic Whitepaper for Advanced Therapeutics
4-Bromo-2-fluoro-3-methoxybenzoyl chloride: A Structural and Synthetic Whitepaper for Advanced Therapeutics
Executive Summary
In modern medicinal chemistry, the strategic decoration of phenyl rings with halogens and heteroatoms is paramount for tuning physicochemical properties and target affinity. 4-Bromo-2-fluoro-3-methoxybenzoyl chloride (CAS: 1332597-86-0) and its stable precursor, 4-Bromo-2-fluoro-3-methoxybenzoic acid (CAS: 194804-92-7) , have emerged as privileged building blocks. This technical guide explores the structural causality of this specific substitution pattern, provides a self-validating protocol for its synthesis, and details its critical role in developing targeted protein degraders (PROTACs), TNF signaling modulators, and anti-infective agents.
Part 1: Physicochemical Profiling & Structural Causality
The utility of the 4-bromo-2-fluoro-3-methoxy-substituted scaffold lies not just in its reactivity, but in the precise stereoelectronic effects imparted by its substituents. As an Application Scientist, it is crucial to understand why this specific motif is selected during lead optimization:
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C2-Fluoro Substitution: The highly electronegative fluorine atom lowers the pKa of the adjacent carbonyl group, increasing the electrophilicity of the acyl chloride. In the final drug molecule, the C2-fluorine locks the conformation of the aromatic ring relative to the amide/ester bond via orthogonal dipole interactions, minimizing the entropic penalty upon binding to a target protein . Furthermore, it activates the ring for downstream Nucleophilic Aromatic Substitution (
) reactions. -
C3-Methoxy Group: This group acts as a hydrogen bond acceptor while providing specific steric bulk. It forces the adjacent C4-bromo group into an optimal trajectory for subsequent cross-coupling.
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C4-Bromo Handle: A versatile vector for transition-metal-catalyzed functionalization (e.g., Suzuki-Miyaura, Buchwald-Hartwig couplings), allowing for late-stage diversification of the API.
Quantitative Data Summary
| Property | 4-Bromo-2-fluoro-3-methoxybenzoyl chloride | 4-Bromo-2-fluoro-3-methoxybenzoic acid |
| CAS Number | 1332597-86-0 | 194804-92-7 |
| Molecular Formula | C8H5BrClFO2 | C8H6BrFO3 |
| Molecular Weight | 267.48 g/mol | 249.03 g/mol |
| Physical State | Liquid / Low-melting solid | Solid (Powder) |
| Stability | Highly moisture-sensitive (hydrolyzes to acid) | Stable under standard conditions |
| Storage Conditions | Inert atmosphere (Argon/N2), 2–8°C | Sealed, dry, room temperature |
| Primary Utility | Highly reactive electrophile for rapid amidation | Stable precursor, cross-coupling substrate |
Part 2: Synthetic Workflows & Protocols
The conversion of the stable benzoic acid to the highly reactive benzoyl chloride must be executed with high atom economy while avoiding the cleavage of the sensitive C3-methoxy ether.
Fig 1: Mechanistic workflow for the synthesis of the benzoyl chloride intermediate.
Protocol: Vilsmeier-Haack Catalyzed Acid Chloride Synthesis
Causality & Reagent Selection: We utilize oxalyl chloride
Step-by-Step Methodology:
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Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet to exclude ambient moisture.
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Dissolution: Suspend 4-Bromo-2-fluoro-3-methoxybenzoic acid (10.0 mmol) in 25 mL of anhydrous dichloromethane (DCM). Rationale: DCM provides excellent solubility and is easily removed under reduced pressure without heating.
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Catalyst Addition: Add 3 drops (approx. 0.05 mL) of anhydrous DMF.
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Activation: Cool the mixture to 0°C using an ice bath. Dropwise add oxalyl chloride (12.0 mmol, 1.2 eq). Observation: Immediate effervescence will occur. This gas evolution (
, , ) drives the reaction forward entropically according to Le Chatelier's principle. -
Propagation: Remove the ice bath and stir the reaction at 25°C for 2 hours until gas evolution ceases.
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Validation & Quality Control (Self-Validating System): Do not inject the reactive acyl chloride directly into an LC-MS, as it will degrade on the column and yield false negatives. Instead, withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol containing 1 eq of triethylamine. Analyze the resulting methyl ester via UPLC-MS. A mass corresponding to the methyl ester (
) confirms >98% conversion of the starting material. -
Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess oxalyl chloride. Co-evaporate twice with anhydrous toluene (10 mL) to ensure the complete azeotropic removal of residual
, yielding the crude 4-Bromo-2-fluoro-3-methoxybenzoyl chloride ready for immediate downstream coupling.
Part 3: Applications in Advanced Therapeutics
The 4-bromo-2-fluoro-3-methoxybenzoyl scaffold is not merely a structural placeholder; it is a functional driver in several advanced therapeutic modalities.
Targeted Protein Degradation (PROTACs)
In the rapidly expanding field of protein degradation, this scaffold is utilized to synthesize ligands that recruit target proteins to E3 ubiquitin ligases. Recent patent literature highlights the use of 4-bromo-2-fluoro-3-methoxybenzoic acid in the synthesis of potent CDK2/5 degraders . The C4-bromo group serves as the critical attachment point for the linker that bridges the target-binding ligand to the E3 ligase recruiter (e.g., Cereblon or VHL).
Fig 2: PROTAC-mediated target degradation utilizing the synthesized scaffold.
Modulators of TNF Signaling (Indazolones)
Tumor Necrosis Factor (TNF) is a master regulator of inflammation. The acyl chloride (CAS: 1332597-86-0) is deployed to rapidly construct complex indazolone derivatives. The electrophilic carbonyl undergoes condensation with hydrazines, while the unique electronic push-pull of the fluoro and methoxy groups stabilizes the resulting heterocycle. These compounds demonstrate profound efficacy in modulating TNF
Anti-Infective Agents (Isothiazoloquinolones)
In the synthesis of novel antibacterial agents targeting prokaryotic DNA gyrase, the 4-bromo-2-fluoro-3-methoxybenzoic acid serves as the foundational core. The causality behind selecting this specific isomer is driven by the C2-fluoro group, which is highly activated for intramolecular Nucleophilic Aromatic Substitution (
References
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Boroncore Chemical Catalog - 1332597-86-0 | 4-Bromo-2-fluoro-3-methoxybenzoyl chloride. Source: Boroncore. Available at: [Link]
- WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof. Source: Google Patents.
- WO2016168633A1 - Indazolones as modulators of tnf signaling. Source: Google Patents.
- EP1848723A2 - New isothiazoloquinolones and related compounds as anti-infective agents. Source: European Patent Office / Google Patents.
